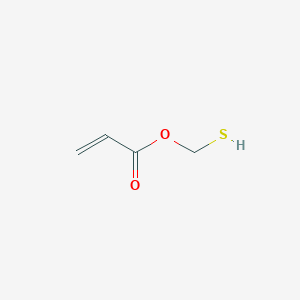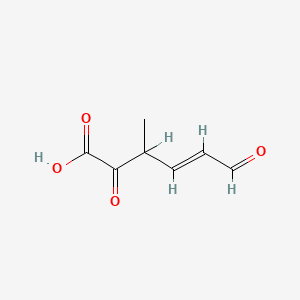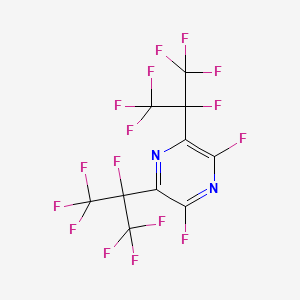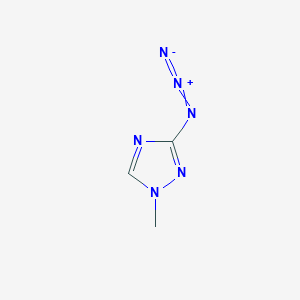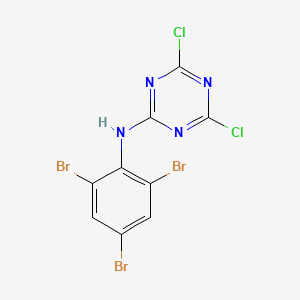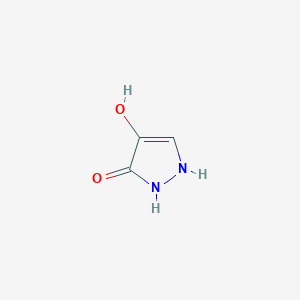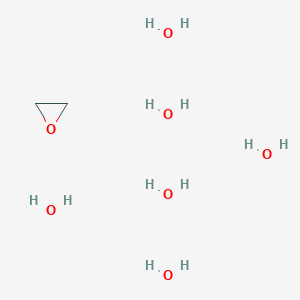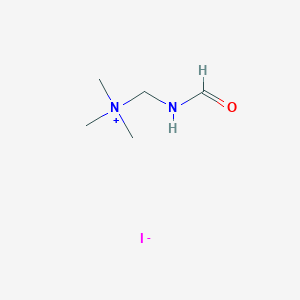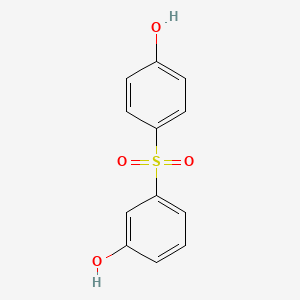
3-(4-Hydroxybenzene-1-sulfonyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxybenzene-1-sulfonyl)phenol is an organic compound that belongs to the class of phenolic sulfonyl compounds. It features a benzene ring substituted with a hydroxyl group and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxybenzene-1-sulfonyl)phenol typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of phenol, where phenol reacts with sulfuric acid to form phenol sulfonic acid. This intermediate can then undergo further reactions to introduce the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of phenolic sulfonyl compounds often involves the use of high-temperature and high-pressure conditions to ensure efficient reactions. The process may include steps such as sulfonation, nitration, and subsequent reduction to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxybenzene-1-sulfonyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to form sulfinic acids.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfinic acids and related derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Hydroxybenzene-1-sulfonyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxybenzene-1-sulfonyl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate electrons to neutralize free radicals, thereby exhibiting antioxidant properties.
Antimicrobial Activity: The sulfonyl group can interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with only a hydroxyl group attached to the benzene ring.
Sulfanilic Acid: Contains a sulfonyl group but lacks the hydroxyl group.
4-Hydroxybenzenesulfonic Acid: Similar structure but with different substitution patterns.
Uniqueness
3-(4-Hydroxybenzene-1-sulfonyl)phenol is unique due to the presence of both hydroxyl and sulfonyl groups on the benzene ring, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
52714-79-1 |
|---|---|
Molecular Formula |
C12H10O4S |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C12H10O4S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8,13-14H |
InChI Key |
PIHLFGWBXVQGGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


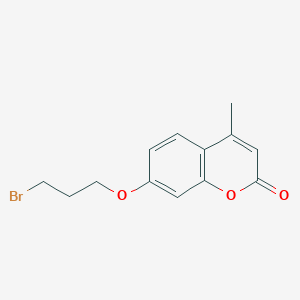
![Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14635292.png)
![1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14635295.png)
